

# An In-Depth Technical Guide to the Analytical Standards of Ribociclib Impurity 53

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## Compound of Interest

Compound Name: 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Cat. No.: B11787290

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## Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical standards for Ribociclib impurity 53. As a critical aspect of pharmaceutical quality control, understanding the nature, origin, and analytical methodologies for this impurity is paramount for ensuring the safety and efficacy of Ribociclib, a selective cyclin-dependent kinase inhibitor used in the treatment of certain types of breast cancer.<sup>[1][2][3][4]</sup> This document is structured to provide not just procedural steps, but also the scientific rationale behind the analytical choices, grounded in established regulatory frameworks.

## The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental principle of drug safety and efficacy. The International Council for Harmonisation (ICH) has established comprehensive guidelines, notably ICH

Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products, which provide a harmonized approach to the identification, qualification, and reporting of impurities.[5][6][7][8] These guidelines categorize impurities into organic, inorganic, and residual solvents, with organic impurities, such as by-products, intermediates, and degradation products, being of primary concern due to their potential pharmacological and toxicological effects.[5]

The presence of impurities, even in minute quantities, can have significant implications. They can potentially alter the drug's efficacy, induce adverse reactions, or affect the stability of the drug product.[9] Therefore, a robust analytical program for the detection and quantification of impurities is a cornerstone of Good Manufacturing Practices (GMP). This guide focuses on a specific impurity of Ribociclib, designated as impurity 53, to illustrate the principles and practices of modern impurity analysis.

## Unraveling Ribociclib Impurity 53: A Case of Ambiguity

A survey of commercially available reference standards for Ribociclib impurities reveals a degree of ambiguity surrounding the precise chemical identity of "impurity 53." Different suppliers offer compounds under this designation with varying chemical structures and identifiers. This underscores a critical principle in impurity analysis: the absolute necessity of using a well-characterized and authenticated reference standard for method development, validation, and routine quality control.

One reported structure for Ribociclib Impurity 53 is 7-cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. Another supplier lists a compound with the CAS number 2250106-83-1 and a molecular formula of C<sub>27</sub>H<sub>35</sub>N<sub>7</sub>O<sub>4</sub> as Ribociclib Impurity 53.[10] Furthermore, the designation "N-Nitroso Ribociclib Impurity 53" has also been noted.[11]

This discrepancy highlights the dynamic nature of impurity profiling, where new impurities can be identified as manufacturing processes evolve or as analytical techniques become more sensitive. For the purpose of this guide, we will focus on the analytical principles that can be applied to any of these potential structures, emphasizing the need for proper structural elucidation and characterization of the specific impurity being targeted.

The potential origins of such impurities are varied. They can arise from the starting materials, as by-products of the synthetic process, or as degradation products formed during storage.[3] [12] For instance, a review of Ribociclib's synthesis indicates several potential reaction steps where impurities could be introduced.

## Analytical Strategy: A Multi-faceted Approach

A robust analytical strategy for Ribociclib impurity 53 relies on a combination of chromatographic and spectrometric techniques to ensure specificity, sensitivity, and accuracy. The primary workhorse for this application is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) for definitive identification.

## High-Performance Liquid Chromatography (HPLC) for Quantification

A validated, stability-indicating HPLC method is essential for the routine quantification of impurities. The goal is to achieve adequate separation of the impurity from the active pharmaceutical ingredient (API), Ribociclib, and any other potential impurities.

Parameter	Recommended Specification	Rationale
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m	The C18 stationary phase provides good retention and selectivity for the relatively non-polar Ribociclib and its impurities. The specified dimensions and particle size offer a balance of resolution and analysis time.
Mobile Phase A	0.1% Formic Acid in Water	The acidic modifier improves peak shape and ionization efficiency for mass spectrometry.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier providing good elution strength for the analytes of interest.
Gradient Elution	10% B to 90% B over 20 minutes	A gradient is necessary to elute both the polar and non-polar components of the sample, ensuring that all impurities are detected.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature	30 $^{\circ}$ C	Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength	276 nm	This wavelength is chosen based on the UV absorbance maximum of Ribociclib, providing good sensitivity for the API and likely for

structurally similar impurities.

[13]

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Injection Volume

10  $\mu$ L

A typical injection volume for analytical HPLC.

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- Accurately weigh and dissolve the Ribociclib drug substance or product in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
- Prepare a reference standard solution of Ribociclib impurity 53 at a known concentration (e.g., 0.001 mg/mL, corresponding to 0.1% of the API concentration).
- Filter all solutions through a 0.45  $\mu$ m syringe filter before injection.

## Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Confirmation

For definitive identification and structural confirmation of the impurity, LC-MS/MS is the technique of choice. This method provides molecular weight information and fragmentation patterns that can be used to elucidate the structure of the impurity.

Parameter	Recommended Specification	Rationale
Ionization Source	Electrospray Ionization (ESI), Positive Mode	ESI is a soft ionization technique suitable for the analysis of polar and semi-polar molecules like Ribociclib and its impurities. Positive mode is generally preferred for nitrogen-containing compounds.
Mass Analyzer	Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)	A triple quadrupole is excellent for targeted quantification (MRM mode), while a high-resolution instrument provides accurate mass measurements for formula determination.
Scan Mode	Full Scan and Product Ion Scan	A full scan is used to determine the molecular weight of the impurity. A product ion scan of the parent ion provides fragmentation information for structural elucidation.
Collision Energy	Optimized for the specific impurity	The collision energy is varied to obtain an optimal fragmentation pattern.

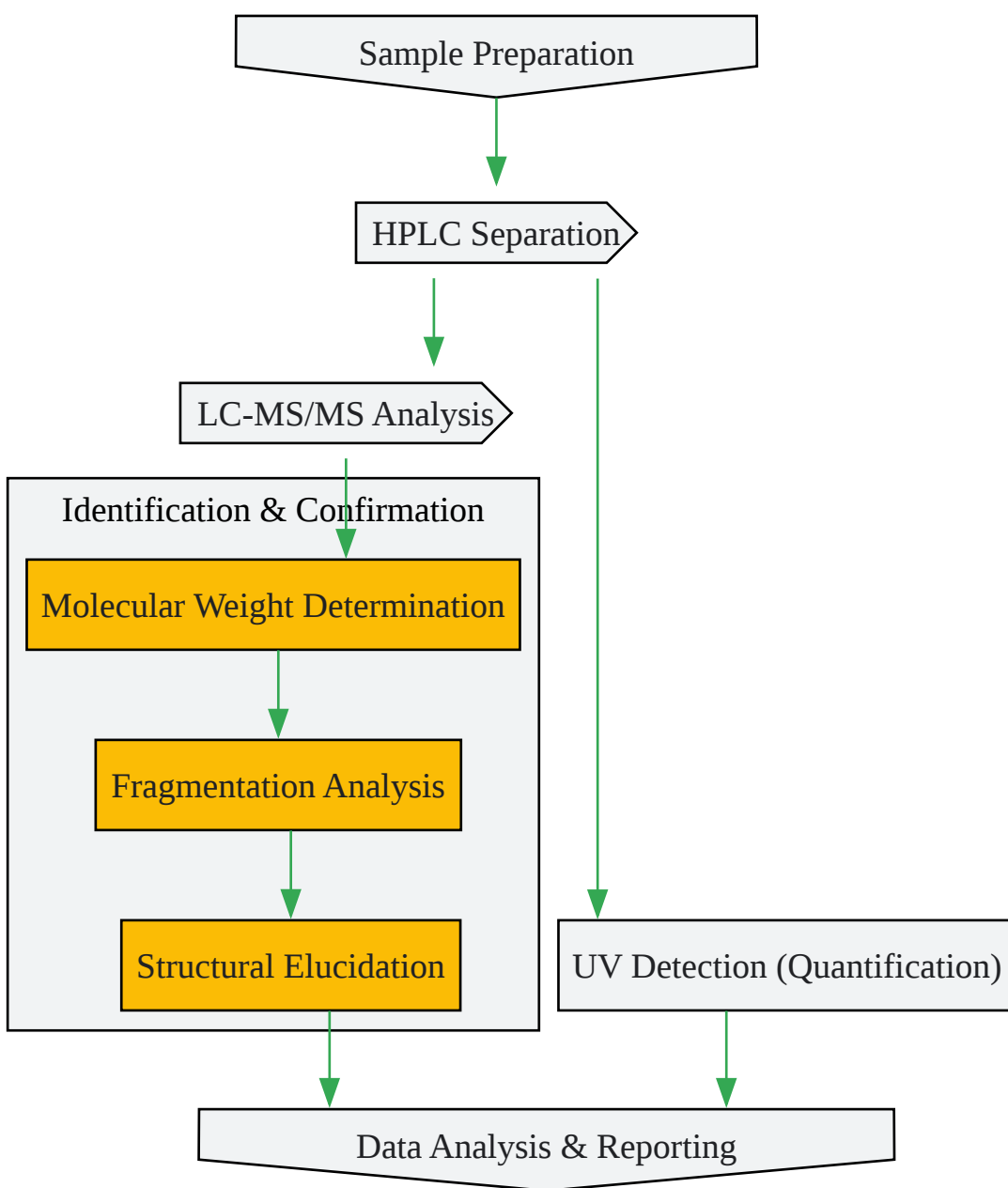
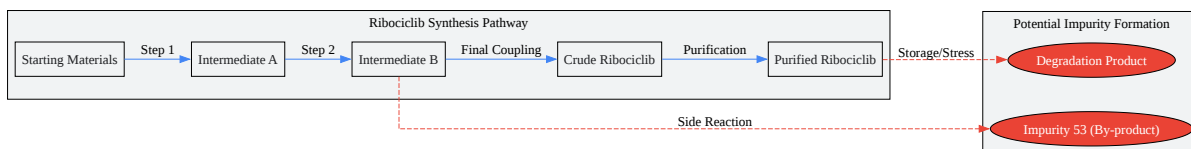
## Method Validation: Ensuring Trustworthiness and Reliability

A cornerstone of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines and should encompass the following parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the impurity from the API and other impurities.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected impurity concentration.
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the drug substance with a known amount of the impurity.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

## Visualizing the Workflow and Impurity Relationship

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the potential origin of impurities during synthesis and the analytical workflow for their characterization.



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Caption: Analytical Workflow for the Characterization of Ribociclib Impurity 53.

## Conclusion: A Commitment to Quality and Safety

The effective control of impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. This guide has provided a comprehensive framework for understanding and analyzing Ribociclib impurity 53, from its potential origins and ambiguous identity to the detailed analytical methodologies required for its quantification and characterization. By adhering to the principles of scientific integrity, leveraging advanced analytical technologies, and grounding our practices in the authoritative guidelines set forth by regulatory bodies like the ICH, we can ensure the continued safety and efficacy of life-saving medicines such as Ribociclib. The use of well-characterized analytical standards is the linchpin in this endeavor, providing the foundation for reliable and reproducible data.

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